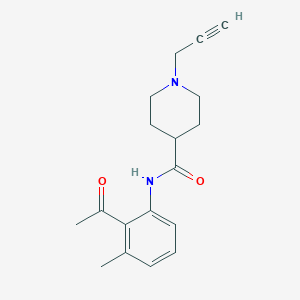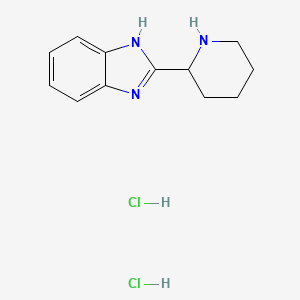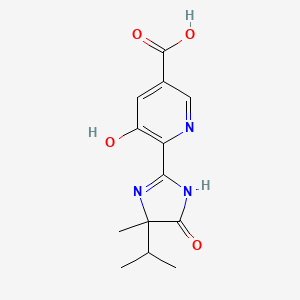
5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl) nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as Ref: CL-354825, is a chemical transformation product . It is not known by any other names and is not applicable for availability status . It is a pesticide type metabolite and can be found in soil, surface water, and groundwater . It is an unclassified substance and its origin is synthetic .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine and imidazole rings . The chemical formula isC14H17N3O3 and the molecular mass is 277.3 . Physical And Chemical Properties Analysis
This compound is a white powdered solid . It has a melting point of 206 °C and decomposes prior to boiling . The solubility in distilled water is 1.92 g/L at 15 °C, 2.23 g/L at 25 °C, and 2.63 g/L at 35 °C . The vapor pressure is approximately 2.7 x 10-9 Pa at 20 °C and 7.5 x 10-9 Pa at 25 °C . The octanol-water partition coefficient at (logPow) is 0.054 .Scientific Research Applications
Photodegradation Studies
- Photochemical Degradation : Research has shown that compounds similar to 5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl) nicotinic acid, like imazamox, degrade upon UV irradiation, leading to pyridine derivatives. The photodegradation process is influenced by interactions with metal ions, which can increase the persistence of the compound (Quivet et al., 2006).
Metal Binding and Herbicide Efficacy
- Differential Metal Binding : Studies on imidazolinones, a group that includes compounds structurally similar to 5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl) nicotinic acid, have revealed variations in metal binding interactions. These interactions can affect the absorption and translocation in plants, thereby influencing herbicidal activity (Rajamoorthi et al., 1997).
Chemical Synthesis and Characterization
- Synthesis and Properties of Complexes : Novel complexes synthesized with ligands structurally similar to 5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl) nicotinic acid have been characterized, revealing insights into their structural, thermal, and fluorescence properties. These findings contribute to the understanding of the compound's behavior in various environments (Hu et al., 2010).
Environmental Fate and Impact
- Environmental Persistence and Impact : Research on the long-term fate of similar imidazolinone herbicides, like imazapyr, shows that these compounds can persist in the environment for extended periods. This persistence can have implications for their use in agriculture and their potential environmental impact (Börjesson et al., 2004).
Genetic Analysis of Herbicide Resistance
- Herbicide Resistance in Plants : Genetic analysis of mutations conferring resistance to imidazolinones in plants like sunflower has been conducted. This research is crucial for understanding how plants can develop resistance to herbicides, including those related to 5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl) nicotinic acid (Sala et al., 2008).
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-6-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-6(2)13(3)12(20)15-10(16-13)9-8(17)4-7(5-14-9)11(18)19/h4-6,17H,1-3H3,(H,18,19)(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZSMTXJHICIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)C(=O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021548 |
Source


|
| Record name | 5-Hydroxy-6-[(4RS)-4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601021548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6-[(4RS)-4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]nicotinic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2900981.png)
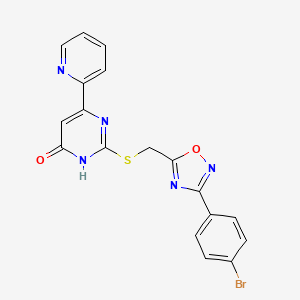
![4-[(3-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2900984.png)
![N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2900985.png)
![N',2-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B2900987.png)


![Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate](/img/structure/B2900992.png)
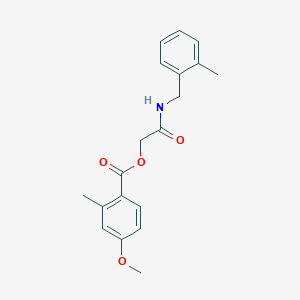
![5-bromo-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2900996.png)
![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2900998.png)

